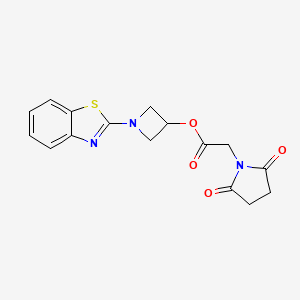
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a complex organic compound that features a benzothiazole ring fused with an azetidine ring and an ester linkage to a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often formed by the cyclization of β-amino alcohols or β-amino acids.
Esterification: The final step involves the esterification of the azetidine derivative with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazoles.
科学的研究の応用
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate has several scientific research applications:
作用機序
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but lacks the ester linkage to the pyrrolidinone moiety.
2-(2-Hydroxyphenyl)benzothiazole: Contains a benzothiazole ring but differs in the substituents and overall structure.
Uniqueness
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate is unique due to its combination of a benzothiazole ring, an azetidine ring, and a pyrrolidinone moiety, which imparts specific chemical and biological properties not found in similar compounds .
生物活性
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a synthetic compound that integrates a benzothiazole moiety with an azetidine structure and a pyrrolidine derivative. This unique combination suggests potential multifaceted biological activities, particularly in pharmacology and medicinal chemistry. The benzothiazole and pyrrolidine components are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of sulfur (S) in addition to the standard elements found in organic compounds (C, H, N, O). The structural features contribute significantly to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against bacterial and fungal strains. |
| Anticancer | Inhibits specific kinases involved in cancer pathways; potential to induce apoptosis in cancer cells. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes. |
The mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and microbial growth.
- Receptor Binding : It can bind to receptors that mediate cell signaling pathways, potentially altering cellular responses.
- Reactive Oxygen Species (ROS) : Compounds containing benzothiazole are known to modulate oxidative stress within cells, which can lead to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity :
-
Antimicrobial Effects :
- Research has shown that pyrrolidine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the benzothiazole ring may enhance this activity due to increased lipophilicity .
- Anti-inflammatory Properties :
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Benzothiazole Derivatives : Starting materials are reacted under controlled conditions to form a benzothiazole core.
- Formation of Azetidine Ring : The azetidine structure is synthesized through cyclization reactions.
- Coupling with Pyrrolidine Derivative : The final step involves coupling the azetidine derivative with a pyrrolidine component under appropriate conditions to yield the target compound.
特性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2,5-dioxopyrrolidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-13-5-6-14(21)19(13)9-15(22)23-10-7-18(8-10)16-17-11-3-1-2-4-12(11)24-16/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIRKGYAWTUZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














